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Introduction

Bictegravir (BIC) is a second-generation integrase strand transfer inhibitor (INSTI)

characterized by its high potency and a significant genetic barrier to resistance. It is typically

administered as part of a fixed-dose combination tablet and is notable for its classification as

an "unboosted" agent, meaning it does not require a pharmacokinetic enhancer (or "booster")

to achieve therapeutic plasma concentrations.[1] This contrasts with other antiretrovirals, such

as the first-generation INSTI elvitegravir, which necessitates co-administration with a boosting

agent like cobicistat to inhibit its metabolism and maintain effective drug levels.[2][3]

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of Bictegravir
in its standard unboosted state versus scenarios where its metabolism is inhibited, or

"boosted," by co-administered drugs. The data presented are derived from clinical trials and

pharmacokinetic studies in both healthy volunteers and people with HIV.

Pharmacokinetic Profiles: Unboosted vs. Boosted
Scenarios
The clearance of Bictegravir is primarily mediated by two metabolic pathways: cytochrome

P450 3A4 (CYP3A4) oxidation and UDP-glucuronosyltransferase 1A1 (UGT1A1)

glucuronidation.[4][5] While Bictegravir is not intentionally boosted, its plasma concentrations

can be significantly affected by potent inhibitors of these pathways. This section compares the
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standard pharmacokinetic parameters of unboosted Bictegravir with its profile when co-

administered with such inhibitors and with the profile of the pharmacokinetically enhanced

INSTI, elvitegravir.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for unboosted

Bictegravir, the impact of metabolic inhibitors on its exposure, and a comparison with boosted

elvitegravir.

Table 1: Pharmacokinetic Parameters of Unboosted Bictegravir (Steady State)

Parameter Value Unit Source(s)

AUC0-24 (Area
Under the Curve,
24h)

102 - 128.9 µg·h/mL [6]

Cmax (Maximum

Concentration)
6.15 - 6.9 µg/mL [6]

Ctrough (Trough

Concentration)
2.61 µg/mL

Tmax (Time to Cmax) 2.0 - 4.0 hours [5]

| Half-life (t1/2) | ~18 | hours |[4] |

Note: Values represent a range from different studies in people with HIV.

Table 2: Effect of Metabolic Inhibitors ("Boosting") on Bictegravir Pharmacokinetics
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Co-
administered
Drug

Mechanism of
Interaction

Change in BIC
AUC

Change in BIC
Cmax

Source(s)

Darunavir/Cobic

istat

Potent
CYP3A4
Inhibition

▲ ~26-74% ▲ ~13% [6][7]

Atazanavir

Potent CYP3A4

& UGT1A1

Inhibition

▲ ~315% Not Reported [8][9]

| Voriconazole | Potent CYP3A4 Inhibition | ▲ ~61% | Not Reported |[8][9] |

Table 3: Comparative Pharmacokinetics: Unboosted Bictegravir vs. Cobicistat-Boosted

Elvitegravir

Parameter
Unboosted
Bictegravir

Boosted
Elvitegravir

Unit Source(s)

AUC0–120h 94,437 44,472 ng·h/mL [10]

Cmax 1,769 2,012 ng/mL [10]

Tmax 2 28 hours [10]

| Half-life (t1/2) | ~18 | ~9.5 | hours |[2][4] |

Note: Data from a comparative study in men receiving a two-dose regimen for HIV prevention.

[10] Elvitegravir requires boosting to be effective for once-daily dosing.[2]

Experimental Protocols
The data presented in this guide are supported by robust clinical study designs. Methodologies

from key representative studies are detailed below.

1. Study of Bictegravir with Darunavir/Cobicistat in Treatment-Experienced Adults:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34285156/
https://www.hiv-druginteractions.org/interactions/93934
https://pubmed.ncbi.nlm.nih.gov/40518723/
https://www.researchgate.net/publication/392721670_Clinical_Evaluation_of_Drug-Drug_Interactions_Between_Bictegravir_and_Strong_InhibitorsInducers_of_the_CYP3A4_UGT1A1_or_P-gp_Pathways
https://pubmed.ncbi.nlm.nih.gov/40518723/
https://www.researchgate.net/publication/392721670_Clinical_Evaluation_of_Drug-Drug_Interactions_Between_Bictegravir_and_Strong_InhibitorsInducers_of_the_CYP3A4_UGT1A1_or_P-gp_Pathways
https://www.benchchem.com/product/b606109?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10161260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10161260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10161260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7484053/
https://pubmed.ncbi.nlm.nih.gov/31840682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10161260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7484053/
https://www.benchchem.com/product/b606109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design: This was a prospective, single-center, non-randomized pharmacokinetic study.[6]

Participants: The study enrolled nine adult, treatment-experienced individuals with HIV, a

median age of 59 years, and a creatinine clearance >30 mL/min.[6]

Methodology: Participants received a steady-state regimen of BIC/FTC/TAF (50/200/25 mg)

plus darunavir/cobicistat (DRV/c). Pharmacokinetic profiles for BIC were determined from

plasma samples collected at pre-dose and at 0.5, 1, 2, and 4 hours post-dose. The area

under the curve over the 24-hour dosing interval (AUC0-tau,exp) was extrapolated from

these measurements.[6]

2. Drug-Drug Interaction Studies with Potent Inhibitors in Healthy Adults:

Design: Three Phase I, open-label, fixed-sequence studies were conducted in healthy adult

volunteers without HIV.[8][9]

Participants: A total of 172 healthy individuals were enrolled across the three studies.[8][9]

Methodology: The pharmacokinetics of Bictegravir (administered alone or as BIC/FTC/TAF)

were assessed before and after co-administration with potent inhibitors of CYP3A4 and/or

UGT1A1, including voriconazole and atazanavir. Plasma concentrations were measured at

multiple time points, and pharmacokinetic parameters were calculated. The effect of the

interacting drug was evaluated by calculating the geometric least-square mean ratios of PK

parameters with and without the inhibitor.[8][9]

3. Real-World Population Pharmacokinetic Analysis:

Design: A population pharmacokinetic (popPK) model was developed using real-world data

from therapeutic drug monitoring (TDM).[5][11]

Participants: The analysis included 708 steady-state plasma concentrations from 572 people

with HIV receiving Bictegravir as part of routine clinical care.[11]

Methodology: A non-linear mixed-effect modeling approach was used to characterize

Bictegravir's pharmacokinetics. A one-compartment model with first-order absorption and

elimination was found to best describe the data. The model also evaluated the influence of

various covariates (e.g., age, body weight, co-medications) on drug disposition.[5][11]
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Mandatory Visualization
The following diagrams illustrate the metabolic pathways of Bictegravir and a typical

experimental workflow for a pharmacokinetic study.
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Caption: Metabolic pathway of Bictegravir and the inhibitory action of boosting agents.
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Caption: Generalized workflow for a clinical pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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